

Measuring FAK Kinase Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAK-IN-19

Cat. No.: B10758039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

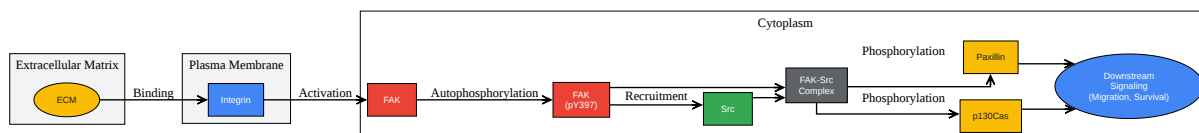
Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2][3] Its dysregulation is frequently implicated in cancer progression and metastasis, making it a critical target for therapeutic intervention.[2] Accurate measurement of FAK kinase activity is therefore essential for basic research and for the discovery and characterization of novel FAK inhibitors.

These application notes provide detailed protocols for various robust and widely used in vitro methods to quantify FAK kinase activity. The assays described include traditional radiometric methods as well as more modern non-radiometric techniques such as luminescence, time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization.

FAK Signaling Pathway Overview

FAK acts as a crucial scaffold and signaling hub, integrating signals from integrins and growth factor receptors to modulate downstream cellular processes. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, including p130Cas and paxillin, which in turn regulate cell motility and invasion.



[Click to download full resolution via product page](#)

Figure 1: Simplified FAK Signaling Pathway.

Comparison of In Vitro FAK Kinase Assays

Several methods are available for measuring FAK kinase activity in vitro, each with its own advantages and disadvantages. The choice of assay often depends on the specific application, required throughput, and available instrumentation.

Assay Type	Principle	Advantages	Disadvantages	Typical Throughput
Radiometric	Measures the transfer of a radiolabeled phosphate ($[\gamma\text{-}^{32}\text{P}]$ or $[\gamma\text{-}^{33}\text{P}]$) from ATP to a substrate.	High sensitivity, direct measurement of phosphorylation.	Use of radioactivity, waste disposal, safety concerns.	Low to medium.
Luminescence	Measures the amount of ADP produced (ADP-Glo) or ATP depleted (Kinase-Glo) using a luciferase-based reaction.	High sensitivity, high signal-to-background ratio, homogeneous format.	Indirect measurement, potential for ATP-utilizing enzyme interference.	High.
TR-FRET	Measures the FRET between a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescent tracer.	Homogeneous, ratiometric measurement reduces interference, high throughput.	Requires specific reagents (labeled antibody, tracer), potential for compound interference with FRET.	High.
Fluorescence Polarization	Measures the change in polarization of a fluorescently labeled tracer that binds to an antibody specific for the	Homogeneous, non-radioactive, suitable for high-throughput screening.	Indirect measurement, requires specific labeled reagents.	High.

phosphorylated
substrate.

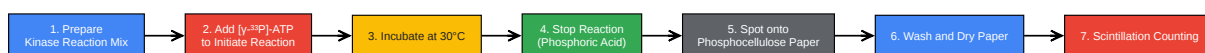
Experimental Protocols

The following sections provide detailed protocols for the most common in vitro FAK kinase assays.

Radiometric [γ - ^{33}P]-ATP Filter Binding Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate group from [γ - ^{33}P]-ATP into a FAK substrate.

Workflow:



[Click to download full resolution via product page](#)

Figure 2: Radiometric FAK Kinase Assay Workflow.

Materials:

- Recombinant human FAK enzyme
- FAK substrate (e.g., Poly(Glu:Tyr) 4:1)
- Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)
- [γ - ^{33}P]-ATP
- Unlabeled ATP
- Phosphoric acid
- Phosphocellulose filter paper

- Scintillation counter and fluid

Protocol:

- **Prepare Kinase Reaction Mixture:** In a microcentrifuge tube, prepare the kinase reaction mixture containing recombinant FAK enzyme and substrate in kinase reaction buffer.
- **Initiate Reaction:** Add a mixture of unlabeled ATP and [γ - ^{33}P]-ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for FAK.
- **Incubation:** Incubate the reaction at 30°C for a specified time (e.g., 40 minutes), ensuring the reaction is within the linear range.
- **Stop Reaction:** Terminate the reaction by adding phosphoric acid to a final concentration of 0.5%.
- **Filter Binding:** Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ - ^{33}P]-ATP will not.
- **Washing:** Wash the filter paper multiple times with phosphoric acid to remove any unbound [γ - ^{33}P]-ATP.
- **Quantification:** Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

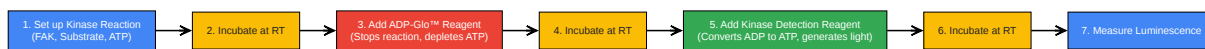
Data Analysis:

Calculate the specific activity of the FAK enzyme (e.g., in pmol/min/ μg) by determining the amount of ^{33}P incorporated into the substrate over time.

Luminescence-Based Assay (ADP-Glo™)

This homogeneous assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow:



[Click to download full resolution via product page](#)

Figure 3: ADP-Glo™ FAK Kinase Assay Workflow.

Materials:

- Recombinant human FAK enzyme
- FAK substrate (e.g., Poly(Glu:Tyr) 4:1)
- Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque multi-well plates
- Luminometer

Protocol:

- Prepare Kinase Reaction: In a white, opaque 384-well plate, add the FAK enzyme, substrate, and test compounds (if screening for inhibitors).
- Initiate Reaction: Add ATP to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

- **Generate Luminescent Signal:** Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
- **Incubation:** Incubate at room temperature for 30 minutes.
- **Measure Luminescence:** Read the luminescence signal using a plate-reading luminometer.

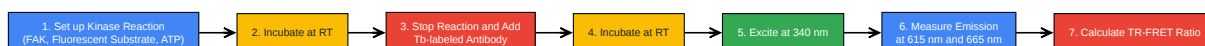
Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the FAK kinase activity. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by FAK, detected by a terbium-labeled anti-phosphotyrosine antibody.

Workflow:



[Click to download full resolution via product page](#)

Figure 4: TR-FRET FAK Kinase Assay Workflow.

Materials:

- Recombinant human FAK enzyme
- Fluorescein-labeled FAK substrate (e.g., FI-Poly-GT)
- Kinase Reaction Buffer
- ATP

- Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
- TR-FRET Dilution Buffer
- EDTA (to stop the reaction)
- Low-volume, black multi-well plates
- TR-FRET-capable plate reader

Protocol:

- **Prepare Kinase Reaction:** In a low-volume, black 384-well plate, add the FAK enzyme, fluorescein-labeled substrate, and test compounds.
- **Initiate Reaction:** Add ATP to start the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for 1 hour.
- **Stop Reaction and Add Antibody:** Add a solution of EDTA and Terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer to each well. The EDTA stops the kinase reaction.
- **Incubation:** Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
- **Measure TR-FRET:** Read the plate on a TR-FRET-capable plate reader, exciting at approximately 340 nm and measuring the emission at both the terbium donor wavelength (e.g., 495 nm or 615 nm) and the fluorescein acceptor wavelength (e.g., 520 nm or 665 nm).

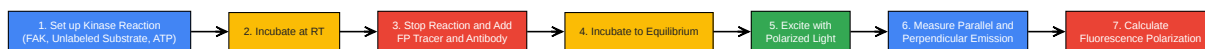
Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio will increase with increasing substrate phosphorylation. For inhibitor studies, determine the IC₅₀ value from a dose-response curve.

Fluorescence Polarization (FP) Assay

This assay measures the change in the rate of rotation of a small fluorescently labeled peptide (tracer) when it binds to a larger antibody that specifically recognizes the phosphorylated form of the peptide.

Workflow:



[Click to download full resolution via product page](#)

Figure 5: Fluorescence Polarization FAK Kinase Assay Workflow.

Materials:

- Recombinant human FAK enzyme
- Unlabeled FAK peptide substrate
- Kinase Reaction Buffer
- ATP
- Fluorescently labeled phosphopeptide tracer
- Anti-phosphotyrosine antibody
- FP Assay Buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β -mercaptoethanol, 0.1% Triton X-100, 5% glycerol)
- Black, multi-well plates
- Fluorescence polarization plate reader

Protocol:

- Kinase Reaction: Perform the FAK kinase reaction in a multi-well plate using an unlabeled peptide substrate.

- **Stop Reaction:** Terminate the kinase reaction, typically by adding EDTA.
- **Detection:** Add a mixture of the fluorescently labeled phosphopeptide tracer and the anti-phosphotyrosine antibody to each well. The phosphorylated product from the kinase reaction will compete with the tracer for binding to the antibody.
- **Incubation:** Incubate the plate to allow the binding reaction to reach equilibrium.
- **Measure Fluorescence Polarization:** Read the plate on a fluorescence polarization reader.

Data Analysis:

As more phosphorylated substrate is produced by FAK, it will displace the fluorescent tracer from the antibody, causing the tracer to tumble more rapidly and resulting in a decrease in the fluorescence polarization signal. The decrease in polarization is therefore proportional to FAK activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vitro FAK kinase assays, compiled from various sources. These values can serve as a reference for assay development and data interpretation.

Parameter	Value	Assay Type	Source/Comment
Specific Activity	51 nmol/min/mg	Luminescence (ADP-Glo)	Recombinant human FAK.
Specific Activity	291.5 nmol/min/mg	Radiometric	Recombinant human FAK.
Specific Activity	80 pmol/min/μg	Luminescence (ADP-Glo)	GST-tagged FAK (aa 411-686).
Staurosporine IC ₅₀	~20 nM	Luminescence (ADP-Glo)	Varies with ATP concentration.
FAK Concentration	2.6 ng per reaction	Luminescence (ADP-Glo)	For inhibitor profiling.
FAK Concentration	4 μg/ml	Radiometric	For standard kinase assay.
ATP Concentration	10-25 μM	Luminescence (ADP-Glo)	Common working concentration.
ATP K _m	Varies	All	Dependent on assay conditions and FAK construct.
Substrate	Poly(Glu:Tyr) 4:1	Radiometric, Luminescence	Common artificial substrate.
Z'-factor	>0.7	Luminescence (ADP-Glo)	Indicates a robust assay suitable for HTS.

Note: Specific activities and IC₅₀ values can vary significantly depending on the specific recombinant FAK construct, substrate, ATP concentration, and overall assay conditions. It is recommended to determine these parameters empirically for each new batch of reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [Measuring FAK Kinase Activity In Vitro: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10758039#how-to-measure-fak-kinase-activity-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com